molecular formula C21H26N4O4 B4956378 N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide

N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide

Cat. No. B4956378
M. Wt: 398.5 g/mol
InChI Key: MJXYIGHSPALQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide, also known as FEPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FEPP is a member of the piperazine family and has a molecular weight of 451.6 g/mol.

Mechanism of Action

The exact mechanism of action of N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide is not fully understood. However, studies have suggested that N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide exerts its pharmacological effects by modulating the activity of various molecular targets, including enzymes and receptors. N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and preventing cell proliferation.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have various biochemical and physiological effects. In preclinical studies, N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to reduce inflammation, inhibit angiogenesis, and induce apoptosis in cancer cells. N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide is also soluble in various solvents, making it suitable for use in different experimental conditions. However, N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide has limitations in terms of its potential toxicity and lack of clinical data on its safety and efficacy.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide. One area of research is the development of N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide as a potential drug candidate for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide in clinical trials. Another area of research is the elucidation of the exact mechanism of action of N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide, which could provide insights into its potential therapeutic applications. Additionally, future studies could focus on the optimization of the synthesis method for N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide to improve its yield and purity.

Synthesis Methods

N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide can be synthesized through a multi-step process involving the reaction of 4-ethylbenzoyl chloride with 2-(2-furoyl)ethylamine to obtain 4-ethyl-N-(2-furoyl)benzamide. The resulting compound is then reacted with piperazine to yield N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide. The synthesis of N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide has been the subject of various scientific studies due to its potential applications in different fields. One of the primary areas of research is its use as a potential drug candidate for the treatment of various diseases. N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-2-16-5-7-17(8-6-16)23-20(27)19(26)22-9-10-24-11-13-25(14-12-24)21(28)18-4-3-15-29-18/h3-8,15H,2,9-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXYIGHSPALQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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